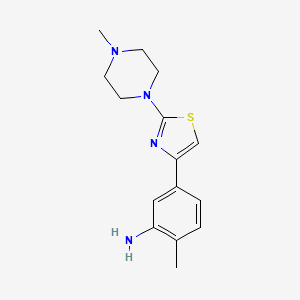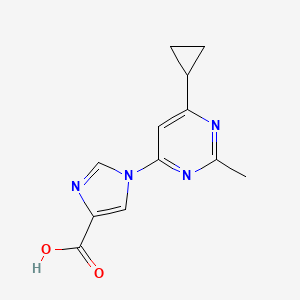
5-(3-Hydroxybenzyl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxybenzyl)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidinedione class. This compound is characterized by a thiazolidine ring with carbonyl groups at positions 2 and 4, and a benzyl group substituted with a hydroxyl group at the 3-position. Thiazolidinediones are known for their diverse pharmacological activities, including antihyperglycemic, antitumor, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxybenzyl)thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out between thiazolidine-2,4-dione and 3-hydroxybenzaldehyde in the presence of a base such as piperidine or pyridine . The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions for several hours to yield the desired product.
Industrial Production Methods
In industrial settings, the synthesis of thiazolidinedione derivatives can be optimized using environmentally friendly methods. One such method involves the use of deep eutectic solvents, which act as both solvents and catalysts. This approach not only reduces the environmental impact but also enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxybenzyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the thiazolidine ring can be reduced to hydroxyl groups.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of 5-(3-Formylbenzyl)thiazolidine-2,4-dione.
Reduction: Formation of 5-(3-Hydroxybenzyl)thiazolidine-2,4-diol.
Substitution: Formation of various substituted benzyl derivatives depending on the reagent used.
Scientific Research Applications
5-(3-Hydroxybenzyl)thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly lipoxygenase.
Medicine: Investigated for its antihyperglycemic and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxybenzyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of lipoxygenase, an enzyme involved in the metabolism of fatty acids . This inhibition is achieved through the binding of the compound to the active site of the enzyme, thereby preventing the formation of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
- 5-(3-Methoxybenzyl)thiazolidine-2,4-dione
- 5-(4-Methoxybenzyl)thiazolidine-2,4-dione
Uniqueness
5-(3-Hydroxybenzyl)thiazolidine-2,4-dione is unique due to the presence of the hydroxyl group at the 3-position of the benzyl ring. This structural feature imparts distinct chemical and biological properties, such as enhanced lipoxygenase inhibition compared to its methoxy-substituted counterparts .
Properties
Molecular Formula |
C10H9NO3S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
5-[(3-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H9NO3S/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-4,8,12H,5H2,(H,11,13,14) |
InChI Key |
GRNUQBDCKXWQLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC2C(=O)NC(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Phenyl-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786045.png)


![3,5-Bis(5-methyl-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11786063.png)



![3-(2-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11786098.png)




![Methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11786141.png)
![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11786147.png)
